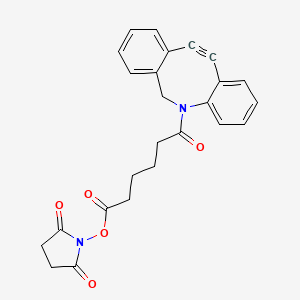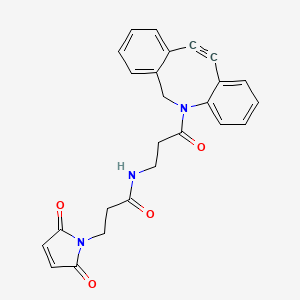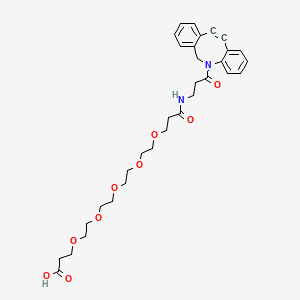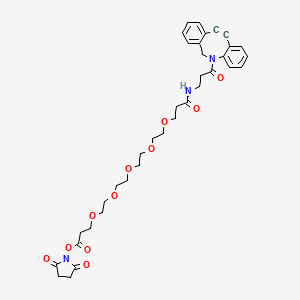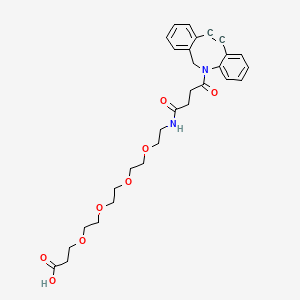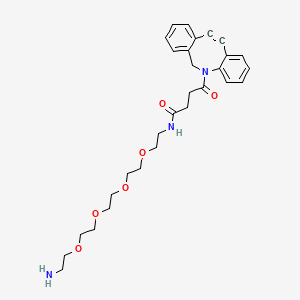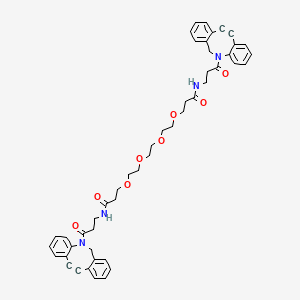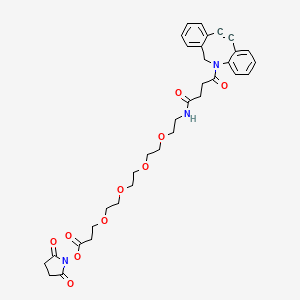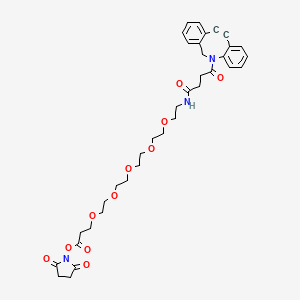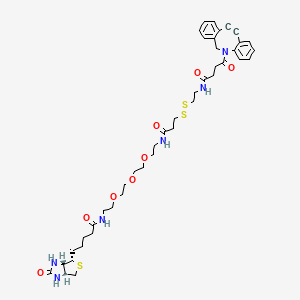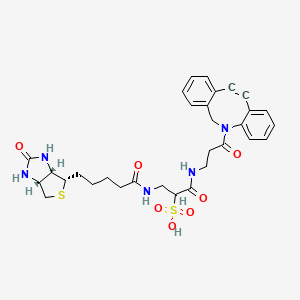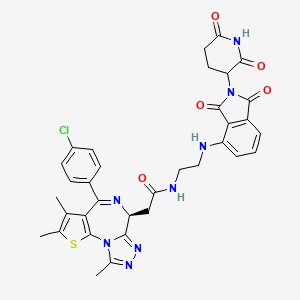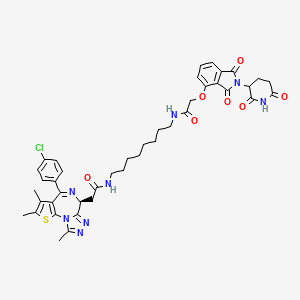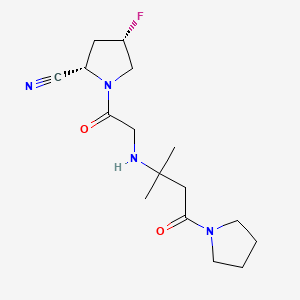
Decarboxyl ofloxacin, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarboxyl ofloxacin, (R)- is a biochemical.
Applications De Recherche Scientifique
1. Impact on Plant Growth and Oxidative Damage
Decarboxyl ofloxacin has been studied for its effects on plant growth, particularly in tomatoes. Lower levels of ofloxacin treatment (5 mg L-1 and 10 mg L-1) promoted tomato growth, while higher concentrations (20 mg L-1 and 40 mg L-1) negatively affected plant growth, photosynthesis, and increased oxidative damage. Grafting experiments showed that grafted plants could alleviate ofloxacin stress (Zhang et al., 2021).
2. Enantioselective Detection
Enantioselective electrochemical immunosensors have been developed for the detection of chiral antibiotic ofloxacin, including R-ofloxacin. These sensors use a dual amplification strategy and have shown sensitivity and selectivity in detecting ofloxacin enantiomers (He et al., 2015).
3. Antibacterial Mechanism
Studies have explored the differential antibacterial activity of ofloxacin enantiomers. The S isomer has been found to have significantly higher antibacterial activity compared to the R isomer, attributed to differences in binding to the DNA gyrase enzyme, a key target in bacteria (Morrissey et al., 1996).
4. Fenton Oxidation Degradation
Research has investigated the degradation of ofloxacin through the Fenton oxidation process, revealing that the initial degradation step could be associated with decarboxylation at the quinolone moiety. This process offers insights into the reduction of antibacterial potentials (Pi et al., 2014).
5. Absorption in the Small Intestine
The intestinal absorption of ofloxacin isomers, including R-ofloxacin, has been studied in rats. The absorption of both enantiomers is pH dependent, with S-(-)-Ofloxacin showing a greater affinity for the intestinal transporter (Rabbaa et al., 1997).
6. Chemiluminescence Detection Methods
Chemiluminescence detection methods for ofloxacin involve direct oxidation or enhancement of emission from other reactions. These methods have been compared for analytical methodology and light-producing pathways (Francis & Adcock, 2005).
Propriétés
Numéro CAS |
178964-52-8 |
|---|---|
Nom du produit |
Decarboxyl ofloxacin, (R)- |
Formule moléculaire |
C17H20FN3O2 |
Poids moléculaire |
317.36 |
Nom IUPAC |
(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1 |
Clé InChI |
XTLCAWXSWVQNHK-LLVKDONJSA-N |
SMILES |
O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decarboxyl ofloxacin, (R)-; UNII-X1XJ3HO9VQ; X1XJ3HO9VQ; ZINC48523202. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



